molecular formula C28H30N6O3S B11984340 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11984340
M. Wt: 530.6 g/mol
InChI Key: INJBEAKJHNRXSU-RDRPBHBLSA-N
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Description

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding hydrazides and aldehydes or ketones.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context of the application .

Comparison with Similar Compounds

Similar compounds to N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide include other Schiff base hydrazones such as:

These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H30N6O3S

Molecular Weight

530.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N6O3S/c1-4-33(5-2)23-14-11-21(25(35)17-23)18-29-30-26(36)19-38-28-32-31-27(20-12-15-24(37-3)16-13-20)34(28)22-9-7-6-8-10-22/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+

InChI Key

INJBEAKJHNRXSU-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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